![molecular formula C8H13ClO3S B2410676 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride CAS No. 2138512-51-1](/img/structure/B2410676.png)
2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular weight of 224.71 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is (2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride . The InChI code is 1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 224.71 . The storage temperature is -10 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework, similar to 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride, is a crucial structural element in many biologically important compounds, particularly in natural substances. It is used in the synthesis of oxygen heterocyclic natural molecules like pyran or furan series, showcasing its versatility in organic synthesis (Ievlev et al., 2016).
Cation Studies
Research on 2-Oxabicyclo[3.2.1]oct-7-yl Cations has provided insights into the conformational effects and symmetry in such molecules. This study contributes to the understanding of the structural and electronic properties of oxabicyclic compounds (Kirmse & Mönch, 1992).
Platelet Antiaggregating and Local Anesthetic Activities
Compounds derived from 2-Oxabicyclo[2.2.2]octan-6-ol have shown significant platelet antiaggregating activity in vitro, superior to acetylsalicylic acid, and appreciable local anesthetic activity. This highlights the potential therapeutic applications of these compounds (Schenone et al., 1990).
Synthesis of Sulfoxides
The oxidation of sulfides to sulfoxides using bromine complexes of diazabicyclo[2.2.2]octane demonstrates the use of oxabicyclic structures in chemical synthesis and the preparation of sulfoxides (Ōae et al., 1966).
Asymmetric Synthesis
Catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved using platinum-containing carbonyl ylides, indicating the utility of oxabicyclic structures in creating enantiomerically enriched compounds (Ishida et al., 2010).
Role in Flavors and Perfumery
Derivatives of 2-oxabicyclo[2.2.2]octanes are useful in the flavor and fragrance industry, signifying their importance in consumer products (Petrusel, 2008).
Safety and Hazards
The safety information available indicates that this compound is dangerous . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYFRMWJZJMKLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

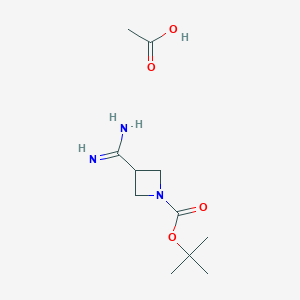
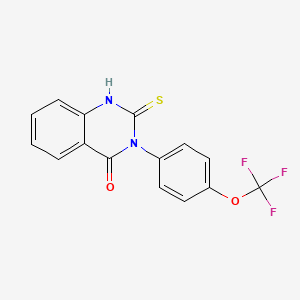
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)


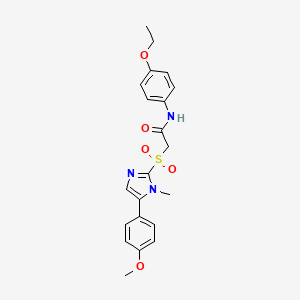
![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)
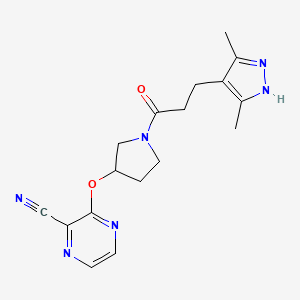
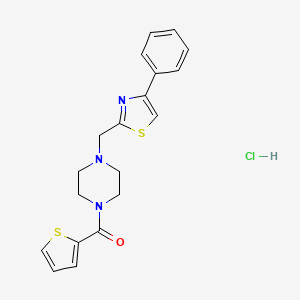
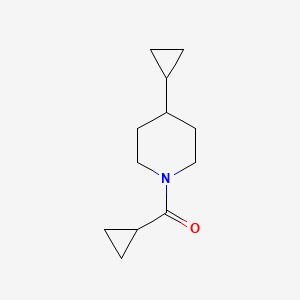
![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)